molecular formula C23H26ClN3O3S B2527706 3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189646-78-3

3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2527706
CAS No.: 1189646-78-3
M. Wt: 459.99
InChI Key: DPYAFMLWATUDOY-UHFFFAOYSA-N
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Description

The compound 3-(4-(tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triazaspiro derivative characterized by a unique structural framework. Its core consists of a bicyclic system (spiro[4.5]decane) fused with a triazole ring. Key substituents include a 4-tert-butylphenyl group at position 3 and a 3-chlorophenylsulfonyl moiety at position 6.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(3-chlorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(28)26-23(25-20)11-13-27(14-12-23)31(29,30)19-6-4-5-18(24)15-19/h4-10,15H,11-14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAFMLWATUDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Triazaspiro Derivatives

Compound Name Substituents Functional Groups Molecular Weight Key Features
Target Compound 4-tert-butylphenyl (position 3), 3-chlorophenylsulfonyl (position 8) Sulfonyl, triazaspiro Not Available Enhanced steric bulk from tert-butyl; potential for selective sulfonyl interactions
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-chlorophenylsulfonyl (position 3), methyl (position 8) Sulfonyl, diazaspiro Not Available Smaller substituents (methyl) may reduce steric hindrance
8-(4-tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-tert-butylbenzoyl (position 8), 3-methoxyphenyl (position 3) Benzoyl, methoxy 419.53 Benzoyl group increases hydrophobicity; methoxy enhances electron donation
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone Ethyl (position 8), phenyl (position 2), 3-fluorophenyl (position 4) Thioxo, fluorophenyl Not Available Fluorine substitution improves metabolic stability; thioxo group alters reactivity
tert-Butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate tert-butyl carboxylate (position 8), phenyl (position 2) Carboxylate ester, thioxo 345.46 Carboxylate ester enhances solubility; thioxo modifies tautomeric states

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: The 3-chlorophenylsulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to the 4-chlorophenylsulfonyl group in , due to the para vs. meta substitution pattern.

Functional Group Implications: Sulfonyl vs. Benzoyl: The target’s sulfonyl group (SO₂) is more electronegative than the benzoyl group (CO) in , which could enhance binding to polar residues in enzymatic pockets . Thioxo vs.

Molecular Weight Trends :

  • The target compound’s molecular weight is likely higher than that of (345.46) due to the bulky tert-butyl and sulfonyl groups. This may influence its bioavailability and blood-brain barrier penetration .

Research and Application Insights

  • Kinase Inhibition : Sulfonyl-containing spiro compounds (e.g., ) are often explored as kinase inhibitors due to their ability to bind ATP pockets. The target’s 3-chlorophenylsulfonyl group may enhance this activity .
  • Metabolic Stability: Fluorine () and tert-butyl (target, ) substituents are known to improve metabolic stability, suggesting the target compound could exhibit longer half-lives in vivo .

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